REACTION_CXSMILES
|
[OH-].[K+].[NH2:3][C:4]1[S:5][CH:6]=[C:7]([CH3:14])[C:8]=1[C:9]([O:11][CH2:12]C)=[O:10].ClC(OC(Cl)(Cl)Cl)=[O:17]>O>[CH3:14][C:7]1[C:8]2[C:9](=[O:10])[O:11][C:12](=[O:17])[NH:3][C:4]=2[S:5][CH:6]=1 |f:0.1|
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Name
|
|
Quantity
|
14.77 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.38 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(C1C(=O)OCC)C
|
Name
|
|
Quantity
|
23.8 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
further stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by vacuum filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2NC(OC(C21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |